Ethyl 4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

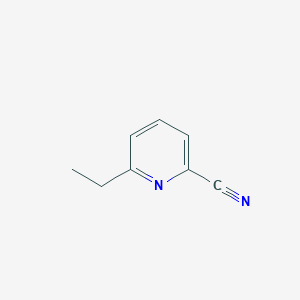

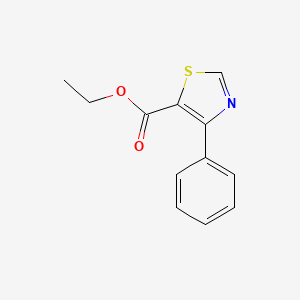

Ethyl 4-phenylthiazole-5-carboxylate is a chemical compound with the CAS Number: 99822-80-7 . It has a molecular weight of 233.29 and its molecular formula is C12H11NO2S .

Synthesis Analysis

The synthesis of Ethyl 4-phenylthiazole-5-carboxylate can be achieved from Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields Ethyl 4-phenylthiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 4-phenylthiazole-5-carboxylate is represented by the formula C12H11NO2S . The average mass is 233.286 Da and the monoisotopic mass is 233.051056 Da .

Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Physical And Chemical Properties Analysis

Ethyl 4-phenylthiazole-5-carboxylate is a solid at room temperature . The compound should be stored in a dry room .

Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis of Thiazole Derivatives

Field

Application

Thiazole derivatives are an important class of heterocyclic compounds which possess broad biological activities . They are used in the synthesis of various pharmaceuticals due to their antimicrobial, antipyretic, antiparasitic, antihistaminic, and antiviral properties . Aryl-substituted thiazoles are also important functional materials in applications such as fluorescent dyes and liquid crystals .

Method

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives was developed . The method involves the use of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates as starting materials . The reaction is promoted by trypsin from porcine pancreas (PPT), which displayed great catalytic activity and showed a wide tolerance range towards different substrate amines .

Results

A series of thiazole derivatives were synthesized with high yields up to 94% under mild enzyme-catalyzed conditions . This trypsin-catalyzed multicomponent conversion method provides a novel strategy to synthesize thiazole derivatives and expands the application of enzymes in organic synthesis .

Antimicrobial Applications of Thiazole Derivatives

Field

Application

Thiazole derivatives have been found to exhibit vibrant biological activity, including antimicrobial properties . They are effective against a variety of bacterial and fungal infections .

Method

The development of antimicrobial drugs involves the creation of hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform . Thiazole derivatives are one such class of compounds .

Results

Thiazole derivatives have shown significant inhibitory impact against a variety of Gram-positive and Gram-negative organisms, including Bacillus subtilis and Escherichia coli .

Biological Evaluation of Thiazole Derivatives

Field

Application

Thiazole derivatives have a wide range of applications in drug design and discovery . They are used in the synthesis of various drugs due to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Method

The synthesis of thiazole-based compounds involves modification at different positions to generate new molecules with potent biological activities .

Results

Various thiazole-based compounds have been synthesized and found to exhibit potent antitumor, antioxidant, and antimicrobial activities .

Synthesis of Pharmaceuticals and Biologically Active Natural Compounds

Application

Thiazolines, a class of thiazole derivatives, play a pivotal role in the synthesis of pharmaceuticals and biologically active natural compounds .

Method

Thiazolines are synthesized and used as ligands in coupling reactions catalyzed by transition metals .

Results

Thiazolines have been successfully used in the synthesis of various natural compounds, including curacin A, largazole, and tantazole B .

Safety And Hazards

The safety information for Ethyl 4-phenylthiazole-5-carboxylate includes several hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Relevant Papers

The relevant papers for Ethyl 4-phenylthiazole-5-carboxylate include a study on the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives . Another paper discusses the design, synthesis, and biological evaluation of 1H-pyrazole-5 .

Propiedades

IUPAC Name |

ethyl 4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBSBLCFFDSRJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenylthiazole-5-carboxylate | |

CAS RN |

99822-80-7 |

Source

|

| Record name | Ethyl 4-phenylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)